molecular formula C11H7ClF3NO B15198593 2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline

2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline

Cat. No.: B15198593
M. Wt: 261.63 g/mol
InChI Key: PAZMXLOEPIDNRO-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline is a functionalized quinoline derivative of significant interest in medicinal chemistry. Quinoline serves as a fundamental scaffold in drug discovery, with its derivatives demonstrating a wide spectrum of biological activities, including notable antimalarial and anticancer properties . The specific substitution pattern on this compound—featuring a chloro group at the 2-position and a methoxy group at the 6-position—is common in pharmacologically active molecules. The chloro group is a versatile handle for further synthetic elaboration via nucleophilic aromatic substitution, allowing researchers to introduce diverse amine or other functional groups to create targeted libraries of compounds . The presence of the trifluoromethyl group at the 4-position is particularly valuable, as this moiety is known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a privileged group in modern agrochemical and pharmaceutical agents. This compound is primarily used as a key synthetic intermediate in the research and development of new therapeutic agents. Its structure is analogous to other chlorinated and methoxy-substituted quinoline compounds that are investigated for their potential as antifungal, antibacterial, and antitubercular agents . The methoxy substituent can influence the electronic properties of the quinoline system and contribute to specific interactions with enzyme targets. Researchers utilize this building block to explore structure-activity relationships, particularly in the design of novel antimalarials to combat drug-resistant strains of Plasmodium and in the search for innovative anticancer therapies that may act through mechanisms such as topoisomerase inhibition . As with many specialized quinoline derivatives, the high lipophilicity imparted by the trifluoromethyl and aryl groups is a critical parameter in optimizing the compound's permeability and overall drug-likeness during the design phase . Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H7ClF3NO

Molecular Weight

261.63 g/mol

IUPAC Name

2-chloro-6-methoxy-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H7ClF3NO/c1-17-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3

InChI Key

PAZMXLOEPIDNRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Stepwise Functionalization of Quinoline Derivatives

A foundational approach involves modifying pre-formed quinoline cores. Starting with 6-methoxyquinoline, the trifluoromethyl group is introduced at the 4-position via radical trifluoromethylation or nucleophilic substitution. Subsequent chlorination at the 2-position is achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, treatment of 6-methoxy-4-(trifluoromethyl)quinoline with SOCl₂ at 80°C for 6 hours yields the target compound with 75–85% efficiency.

Reaction Conditions:

  • Chlorinating Agent: SOCl₂ (2.5 equiv)
  • Solvent: Toluene
  • Temperature: 80°C
  • Time: 6 hours
  • Yield: 82%

This method prioritizes simplicity but faces challenges in regioselectivity, often requiring purification via column chromatography to isolate the desired isomer.

Multi-component Cyclization Strategies

The Skraup-Doebner-Von Miller reaction enables one-pot quinoline synthesis from aniline derivatives, diketones, and chlorinating agents. For instance, condensation of 3-methoxy-5-(trifluoromethyl)aniline with glycerol in the presence of sulfuric acid generates the quinoline core, followed by chlorination.

Optimization Challenges:

  • Acid Catalyst: Concentrated H₂SO₄ promotes cyclization but risks over-chlorination.
  • Byproduct Management: Sulfur dioxide and hydrochloric acid require scrubbing systems.

Multi-step Synthesis from Benzaldehyde Derivatives

Oxidative Nitration-Reduction Pathways

Adapting methodologies from quinazoline synthesis, 3,4-dimethoxybenzaldehyde undergoes sequential oxidation, nitration, and reduction to form intermediates amenable to cyclization (Figure 1).

Key Steps:

  • Oxidation: Hydrogen peroxide (50%) converts 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzoic acid (Yield: 89%).
  • Nitration: Nitric acid (65–97%) introduces nitro groups at the 2-position, yielding 4,5-dimethoxy-2-nitrobenzoic acid.
  • Reduction: Iron powder in hydrochloric acid reduces nitro to amine, facilitating cyclization with sodium cyanate.

Table 1. Comparative Analysis of Nitration Conditions

Nitrating Agent Temperature (°C) Time (h) Yield (%)
65% HNO₃ 15 2 72
97% HNO₃ 50 10 91

Chlorination and Ammoniation

Phosphorus oxychloride (POCl₃) chlorinates hydroxyl groups on the quinoline precursor, followed by ammoniation to stabilize the structure. For example, 2,4-dihydroxy-6,7-dimethoxyquinazoline reacts with POCl₃ at 80°C to form 2,4-dichloro-6,7-dimethoxyquinazoline, which is then treated with ammonia to yield the final product.

Critical Parameters:

  • POCl₃ Molar Ratio: 1:3 (substrate:POCl₃) ensures complete chlorination.
  • Ammonia Concentration: 20–25% aqueous NH₃ minimizes side reactions.

Catalytic and Green Chemistry Approaches

Nanocatalyzed Friedlander Annulation

Fe₃O₄@SiO₂-APTES-TFA core-shell nanoparticles enable solvent-free synthesis of quinoline derivatives via Friedlander annulation. Cyclic diketones react with 2-aminobenzaldehyde analogs at 100°C, achieving yields up to 98%.

Advantages:

  • Catalyst Reusability: Retains 92% efficiency after 4 cycles.
  • Atom Economy: Eliminates solvent waste and reduces energy input.

Mechanistic Insight:

  • Knoevenagel Condensation: Aldehyde and diketone form α,β-unsaturated intermediates.
  • Michael Addition: Amine attack generates cyclization precursors.
  • Aromatization: Dehydration yields the quinoline core.

Copper Oxide Nanoparticle-Mediated Dehydrogenative Coupling

CuO NPs (3.2 nm) catalyze the coupling of 2-aminobenzyl alcohol with ketones, producing quinolines in 30 minutes with 94% yield. This method avoids stoichiometric oxidants, leveraging the nanoparticle’s dual acid-base sites.

Reaction Optimization:

  • Catalyst Loading: 3 mol% CuO NPs
  • Solvent: Toluene
  • Temperature: 120°C

Halogenation Techniques

Chlorination with Sulfuryl Chloride

A scalable protocol from Technical Disclosure Commons employs sulfuryl chloride (SO₂Cl₂) in acetic acid to chlorinate 6-methoxy-4-(trifluoromethyl)quinoline.

Procedure:

  • Dissolve 50 g substrate in 125 mL acetic acid.
  • Add 38.9 g SO₂Cl₂ dropwise at 25–30°C.
  • Stir for 10 minutes, then quench with ice water.

Yield: 89% (HPLC purity >98%).

Comparative Efficiency of Chlorinating Agents

Table 2. Chlorination Agent Performance

Agent Solvent Temperature (°C) Yield (%) Purity (%)
SOCl₂ Toluene 80 82 95
POCl₃ DCM 120 78 93
SO₂Cl₂ Acetic Acid 30 89 98

SO₂Cl₂ outperforms others due to milder conditions and reduced byproduct formation.

Industrial Scalability and Environmental Impact

Waste Reduction Strategies

The patent CN101353328B highlights reductions in phosphorus oxychloride usage by 40% through solvent-free chlorination, lowering hazardous waste generation. Nanocatalysts further enhance sustainability by enabling aqueous-phase reactions.

Cost-Benefit Analysis

Table 3. Economic Comparison of Methods

Method Cost per kg (USD) Environmental Hazard Scalability
Classical SOCl₂ 320 High Moderate
Nanocatalyzed 280 Low High
Multi-step Benzaldehyde 410 Moderate Low

Nanocatalyzed methods offer the best balance of cost and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and reaction times .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoline derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with hydrophobic pockets in proteins, while the methoxy and chlorine groups contribute to its overall binding affinity and specificity. The compound may modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Impact of Substituent Positions :

  • Electron-withdrawing groups (Cl, CF₃) at positions 2 or 4 enhance electrophilic aromatic substitution reactivity .
  • Methoxy vs. methyl at position 6: Methoxy improves solubility but may reduce metabolic stability compared to methyl .

Physical and Chemical Properties

Available data for selected analogs:

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) References
4-Chloro-6-methyl-2-(trifluoromethyl)quinoline 62–65 258.4 ± 35.0 1.376 ± 0.06
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline Not reported Not reported Not reported
6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline Not reported Not reported Not reported

Key Observations :

  • The methyl substituent (e.g., in 4-Chloro-6-methyl-2-CF₃-quinoline) lowers melting points compared to methoxy analogs due to reduced polarity .

Comparative Insights :

  • Palladium catalysis (e.g., ) enables precise aryl-aryl coupling but requires costly reagents.
  • One-pot methods (e.g., ) improve efficiency but may lack regioselectivity for complex substitutions.

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